Thalidomide-NH-C6-NH2 hydrochloride

Descripción

BenchChem offers high-quality Thalidomide-NH-C6-NH2 hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thalidomide-NH-C6-NH2 hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

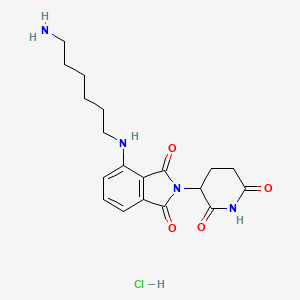

4-(6-aminohexylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O4.ClH/c20-10-3-1-2-4-11-21-13-7-5-6-12-16(13)19(27)23(18(12)26)14-8-9-15(24)22-17(14)25;/h5-7,14,21H,1-4,8-11,20H2,(H,22,24,25);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBGMRXNTLPSDNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25ClN4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Thalidomide-NH-C6-NH2 Hydrochloride: A Cereblon-Modulating PROTAC Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thalidomide-NH-C6-NH2 hydrochloride is a synthetic E3 ligase ligand-linker conjugate central to the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] This molecule incorporates the well-characterized thalidomide moiety, which serves as a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase, coupled to a C6 amine linker.[1][2] As a fundamental component in PROTAC design, its mechanism of action is intrinsically linked to the neosubstrate recruitment activity of thalidomide and its analogues, lenalidomide and pomalidomide. This guide elucidates the core mechanism, provides representative quantitative data for the parent class of compounds, details relevant experimental protocols for characterization, and visualizes the key molecular pathways and experimental workflows.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

Thalidomide-NH-C6-NH2 hydrochloride functions as the E3 ligase-recruiting component of a PROTAC.[3] PROTACs are heterobifunctional molecules designed to bring a target protein of interest (POI) and an E3 ubiquitin ligase into close proximity, thereby inducing the ubiquitination and subsequent degradation of the POI by the 26S proteasome.[3]

The thalidomide component of this conjugate specifically binds to Cereblon (CRBN), a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).[5][6] This binding event modulates the substrate specificity of the CRL4-CRBN complex, inducing the recruitment of "neosubstrates" that are not typically targeted by this ligase.[5]

In the context of oncology, particularly multiple myeloma, the most critical neosubstrates of the thalidomide-bound CRBN complex are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[6] The degradation of these transcription factors is a primary driver of the anti-tumor and immunomodulatory effects of this class of drugs.[6][7]

When incorporated into a PROTAC, the Thalidomide-NH-C6-NH2 hydrochloride moiety engages CRBN, while a separate ligand on the other end of the PROTAC binds to the target protein. This forms a ternary complex (E3 ligase-PROTAC-Target), leading to the polyubiquitination of the target protein and its degradation.

Signaling and Degradation Pathway

The binding of a thalidomide-based PROTAC to CRBN initiates a cascade of events culminating in the degradation of a specific target protein. This process is visualized in the signaling pathway diagram below.

Quantitative Data: Binding Affinities of Thalidomide Analogues to Cereblon

While specific binding affinity data for Thalidomide-NH-C6-NH2 hydrochloride is not publicly available, the affinities of its parent compound and clinically relevant analogues provide a strong reference. The glutarimide moiety, present in all these molecules, is the primary determinant for CRBN binding.[1]

| Compound | Dissociation Constant (Kd) | Assay Method | Notes |

| Thalidomide | ~250 nM | Not Specified | The (S)-enantiomer is the more active binder.[1] |

| Lenalidomide | ~178 nM | Not Specified | Binds more strongly than thalidomide.[1] |

| Pomalidomide | ~157 nM | Not Specified | Binds more strongly than thalidomide.[1] |

Table 1: Reported binding affinities of thalidomide and its analogues to the Cereblon (CRBN) protein.[1] The binding affinity of Thalidomide-NH-C6-NH2 hydrochloride is expected to be comparable to that of thalidomide.

Experimental Protocols

Characterizing a PROTAC built using Thalidomide-NH-C6-NH2 hydrochloride involves a series of biophysical and cell-based assays. Below are detailed methodologies for key experiments.

Protocol: Determination of Binding Affinity to CRBN via Surface Plasmon Resonance (SPR)

This protocol outlines a general procedure to quantify the binding interaction between a thalidomide-containing PROTAC and purified CRBN protein.

Methodology:

-

Chip Preparation and Protein Immobilization:

-

Select an appropriate sensor chip (e.g., CM5 for amine coupling).

-

Activate the sensor surface according to the manufacturer's protocol (e.g., with a mixture of EDC and NHS).

-

Immobilize purified recombinant CRBN protein onto the sensor surface to a desired density.

-

Deactivate any remaining active groups on the surface (e.g., with ethanolamine).[1]

-

-

Binding Analysis:

-

Prepare a series of concentrations of the PROTAC molecule in a suitable running buffer.

-

Inject the different concentrations of the analyte (PROTAC) over the sensor surface for a defined association time, followed by a flow of running buffer for a defined dissociation time.[1]

-

Regenerate the sensor surface between each analyte injection if necessary, using a mild regeneration solution.

-

-

Data Analysis:

-

The change in the SPR signal (measured in response units, RU) is monitored in real-time.

-

The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

-

Protocol: Assessment of Target Protein Degradation via Western Blot

This protocol provides a method to determine the efficacy of a PROTAC in degrading its target protein within a cellular context.

Methodology:

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., a cancer cell line expressing the target protein) in appropriate media.

-

Plate the cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for all samples and prepare them for SDS-PAGE.

-

Separate the proteins by gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for the target protein. Also, probe for a loading control (e.g., GAPDH, β-actin).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.[8]

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control.

-

Plot the percentage of remaining protein relative to the vehicle control against the PROTAC concentration to determine the DC₅₀ (concentration at which 50% of the protein is degraded) and Dₘₐₓ (maximum degradation).[9]

-

Conclusion

Thalidomide-NH-C6-NH2 hydrochloride is a critical tool in the rapidly advancing field of targeted protein degradation. Its mechanism of action is predicated on the well-established interaction between the thalidomide moiety and the CRBN E3 ligase. By serving as a high-affinity anchor to the cellular degradation machinery, it enables the development of potent and selective PROTACs against a wide array of therapeutic targets. The successful characterization of novel PROTACs derived from this conjugate relies on a robust suite of biophysical and cell-based assays, as detailed in this guide, to quantify binding, degradation efficacy, and cellular effects.

References

- 1. benchchem.com [benchchem.com]

- 2. High throughput E3 ligase degron binding assays for novel PROTAC ligand discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Degradation of IKZF1 prevents epigenetic progression of T cell exhaustion in an antigen-specific assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. IKZF1 gene deletions drive resistance to cytarabine in B-cell precursor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Advanced Western Blotting Solutions for Targeted Protein Degradation Research :: ProteinSimple [proteinsimple.jp]

The Role of Thalidomide-NH-C6-NH2 Hydrochloride in Targeted Protein Degradation: A Technical Guide for Researchers

An in-depth exploration of a key building block for Proteolysis Targeting Chimeras (PROTACs), this guide details the application of Thalidomide-NH-C6-NH2 hydrochloride in the targeted degradation of proteins. It provides a comprehensive overview of its mechanism of action, experimental protocols for its use in PROTAC synthesis and evaluation, and quantitative data from relevant studies.

Introduction to Thalidomide-NH-C6-NH2 Hydrochloride

Thalidomide-NH-C6-NH2 hydrochloride is a synthetic chemical compound that serves as a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs). It is an E3 ligase ligand-linker conjugate, incorporating the well-characterized thalidomide moiety that binds to the Cereblon (CRBN) E3 ubiquitin ligase, connected to a 6-carbon alkyl (C6) linker with a terminal primary amine (-NH2) group.[1][2][3] The hydrochloride salt form generally offers enhanced water solubility and stability.[1] This bifunctional nature allows for its conjugation to a "warhead"—a ligand that binds to a specific protein of interest (POI)—thereby creating a PROTAC capable of inducing the degradation of that POI.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

PROTACs are a revolutionary class of therapeutic agents that, unlike traditional inhibitors that merely block a protein's function, eliminate the target protein from the cell.[4] They achieve this by co-opting the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). The thalidomide component of a PROTAC synthesized from Thalidomide-NH-C6-NH2 hydrochloride specifically recruits the CRL4-CRBN E3 ubiquitin ligase complex.[4][5]

The general mechanism of action for a PROTAC utilizing a thalidomide-based CRBN ligand is as follows:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the protein of interest (via its warhead) and the CRBN E3 ligase (via its thalidomide moiety), forming a ternary POI-PROTAC-CRBN complex.[4]

-

Ubiquitination: The induced proximity of the POI to the E3 ligase complex facilitates the transfer of ubiquitin (a small regulatory protein) from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI.

-

Proteasomal Degradation: The poly-ubiquitinated POI is then recognized and targeted for degradation by the 26S proteasome, a large protein complex that breaks down unwanted or damaged proteins.

-

Catalytic Cycle: The PROTAC is then released and can engage another POI and E3 ligase, acting catalytically to induce the degradation of multiple copies of the target protein.

The signaling pathway for CRBN-mediated protein degradation is visualized in the diagram below.

Caption: PROTAC-mediated recruitment of a target protein to the CRL4-CRBN E3 ligase complex for ubiquitination and subsequent proteasomal degradation.

Application in PROTAC Synthesis and Research

Thalidomide-NH-C6-NH2 hydrochloride is a versatile building block for the synthesis of PROTACs targeting a wide array of proteins. The terminal amine group provides a convenient handle for conjugation to a warhead, typically through the formation of an amide bond with a carboxylic acid group on the warhead ligand.

Case Study: Selective Degradation of Mcl-1 and Bcl-2

A notable application of a thalidomide analog with a C6 linker is in the development of PROTACs for the selective degradation of anti-apoptotic proteins Myeloid cell leukemia-1 (Mcl-1) and B-cell lymphoma 2 (Bcl-2). In a study by Wang et al., a pomalidomide-based linker (pomalidomide is a thalidomide analog that also binds CRBN) was conjugated to Mcl-1/Bcl-2 dual inhibitors. The resulting PROTACs demonstrated potent and selective degradation of their respective target proteins.

| PROTAC | Target Protein | DC50 (µM) | Dmax (%) | Cell Line | Reference |

| C3 | Mcl-1 | 0.7 | >90% | H23 | [6] |

| C5 | Bcl-2 | 3.0 | ~80% | MOLM13 | [6] |

Table 1: Quantitative data for the degradation of Mcl-1 and Bcl-2 by PROTACs synthesized with a pomalidomide-C6 linker.

Experimental Protocols

PROTAC Synthesis: Amide Coupling of Warhead to Thalidomide-NH-C6-NH2 Hydrochloride

This protocol describes a general method for the coupling of a carboxylic acid-containing warhead to the amine group of Thalidomide-NH-C6-NH2 hydrochloride.

Materials:

-

Warhead with a carboxylic acid functional group

-

Thalidomide-NH-C6-NH2 hydrochloride

-

Amide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)

-

Tertiary amine base (e.g., DIPEA or triethylamine)

-

Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

-

Reaction vessel and magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

-

Purification system (e.g., HPLC or column chromatography)

Procedure:

-

Dissolution: In a clean, dry reaction vessel under an inert atmosphere, dissolve the warhead (1 equivalent) and Thalidomide-NH-C6-NH2 hydrochloride (1-1.2 equivalents) in the anhydrous solvent.

-

Base Addition: Add the tertiary amine base (2-3 equivalents) to the reaction mixture to neutralize the hydrochloride salt and facilitate the coupling reaction. Stir for 10-15 minutes at room temperature.

-

Coupling Agent Addition: Add the amide coupling reagent (1.1-1.5 equivalents) to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for 4-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by a suitable chromatographic method to obtain the desired PROTAC.

-

Characterization: Confirm the identity and purity of the final PROTAC product using analytical techniques such as NMR spectroscopy and high-resolution mass spectrometry.

The workflow for PROTAC synthesis and evaluation is depicted in the following diagram.

Caption: A generalized workflow for the synthesis of a PROTAC using an amine-functionalized thalidomide linker and its subsequent biological evaluation.

Western Blot Analysis of PROTAC-Induced Protein Degradation

This protocol provides a step-by-step guide for assessing the degradation of a target protein in cultured cells following treatment with a PROTAC.

Materials:

-

Cultured cells expressing the protein of interest

-

PROTAC stock solution (in DMSO)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the protein of interest

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified duration (e.g., 4, 8, 16, or 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

-

Re-probe the membrane with a primary antibody against a loading control to ensure equal protein loading.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control band intensity.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.

-

Conclusion

Thalidomide-NH-C6-NH2 hydrochloride is a valuable and widely used research tool in the field of targeted protein degradation. Its ability to be readily incorporated into PROTACs provides a straightforward method for recruiting the CRBN E3 ligase to a protein of interest, leading to its ubiquitination and proteasomal degradation. The methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals to utilize this compound in their efforts to develop novel protein degraders for therapeutic and research applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proteolysis targeting chimeras (PROTACs) are emerging therapeutics for hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. asset.library.wisc.edu [asset.library.wisc.edu]

The Technical Core of Targeted Protein Degradation: A Guide to Thalidomide-NH-C6-NH2 Hydrochloride as a Cereblon E3 Ligase Ligand

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this technology are bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which co-opt the cell's natural protein disposal machinery to eliminate specific proteins of interest. A critical component of these degraders is the E3 ligase ligand, which serves to recruit the enzymatic machinery responsible for tagging the target protein for destruction. This technical guide provides an in-depth examination of "Thalidomide-NH-C6-NH2 hydrochloride," a key building block for constructing PROTACs that recruit the Cereblon (CRBN) E3 ligase complex. While specific quantitative binding and degradation data for this particular molecule are not extensively available in the public domain, this document will detail the well-established principles of its mechanism of action, provide representative data from its parent compound, thalidomide, and outline the comprehensive experimental protocols required for its characterization.

Introduction: The Role of Cereblon in Targeted Protein Degradation

The ubiquitin-proteasome system (UPS) is the primary cellular pathway for regulated protein degradation. E3 ubiquitin ligases are central to this process, as they recognize specific substrate proteins and catalyze the transfer of ubiquitin, a small regulatory protein. Polyubiquitinated proteins are then recognized and degraded by the proteasome.

Cereblon (CRBN) is the substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex (CRL4^CRBN^). The discovery that thalidomide and its analogs (immunomodulatory drugs or IMiDs) bind directly to CRBN revolutionized the field.[1][2] These molecules act as "molecular glues," altering the substrate specificity of CRBN to induce the degradation of neo-substrates, such as the transcription factors IKZF1 and IKZF3, which are key therapeutic targets in multiple myeloma.[3]

This paradigm has been harnessed in the development of PROTACs. By chemically linking a CRBN-binding moiety, such as a thalidomide derivative, to a ligand for a target protein of interest (POI), a ternary complex is formed between the POI and the CRL4^CRBN^ ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the POI.

"Thalidomide-NH-C6-NH2 hydrochloride" is a synthetic molecule that incorporates the core thalidomide scaffold, which provides the binding affinity for CRBN, and a 6-carbon aliphatic linker with a terminal amine group. This amine serves as a versatile chemical handle for conjugation to a POI ligand, making it a valuable building block in the synthesis of novel PROTACs.[4][5]

Mechanism of Action

The mechanism of action for a PROTAC utilizing a Thalidomide-NH-C6-NH2 moiety follows a catalytic cycle:

-

Binary Complex Formation: The PROTAC can independently bind to both the target protein (POI) and the CRBN E3 ligase.

-

Ternary Complex Formation: The formation of a stable ternary complex (POI-PROTAC-CRBN) is a critical step for effective degradation. The nature of the linker and the specific interactions between the POI and CRBN can influence the stability and cooperativity of this complex.

-

Ubiquitination: Within the ternary complex, the E2 ubiquitin-conjugating enzyme associated with the CRL4^CRBN^ complex transfers ubiquitin molecules to accessible lysine residues on the surface of the POI.

-

Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, leading to its degradation into smaller peptides.

-

PROTAC Recycling: The PROTAC is then released and can engage in another cycle of degradation, acting catalytically.

Figure 1: PROTAC-mediated protein degradation pathway.

Quantitative Data

Table 1: Representative Binding Affinities of Thalidomide and Analogs to CRBN

| Compound | Binding Assay | Kd (µM) | IC50 (µM) | Reference |

| Thalidomide | Isothermal Titration Calorimetry (ITC) | 1.0 | - | [6] |

| Thalidomide | Surface Plasmon Resonance (SPR) | 0.16 | - | [6] |

| Lenalidomide | Isothermal Titration Calorimetry (ITC) | 0.3 | - | [6] |

| Pomalidomide | Isothermal Titration Calorimetry (ITC) | 0.1 | - | [6] |

| Thalidomide | Fluorescence Polarization (FP) | - | ~2.5 (Ki) | [7] |

Table 2: Representative Degradation Efficiency of CRBN-based PROTACs

| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| ARV-110 | Androgen Receptor | VCaP | 1 | >95 | [1] |

| dBET1 | BRD4 | 293T | 4.3 | >98 | [8] |

| PROTAC A | BRD9 | MOLM-13 | 5.3 | ~90 | [9] |

| PROTAC B | RIPK2 | THP-1 | 6 | >95 | [9] |

Note: The performance of a PROTAC is highly dependent on the target protein, the linker, and the cellular context.

Experimental Protocols

A thorough characterization of a CRBN ligand like "Thalidomide-NH-C6-NH2 hydrochloride" and the PROTACs derived from it involves a suite of biochemical, biophysical, and cellular assays.

Figure 2: Experimental workflow for PROTAC evaluation.

Cereblon Binding Assays

-

Principle: This assay measures the ability of an unlabeled ligand (e.g., Thalidomide-NH-C6-NH2) to compete with a fluorescently labeled thalidomide tracer for binding to CRBN. Displacement of the tracer results in a decrease in fluorescence polarization.

-

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20.

-

Recombinant human CRBN-DDB1 complex.

-

Fluorescent thalidomide tracer.

-

Serial dilution of the test compound.

-

-

Assay Protocol:

-

In a 384-well microplate, add the test compound dilutions.

-

Prepare a master mix of the CRBN-DDB1 complex and the fluorescent tracer in assay buffer.

-

Add the master mix to the wells.

-

Incubate at room temperature for 60 minutes, protected from light.

-

Measure fluorescence polarization using a plate reader.

-

-

Data Analysis:

-

Plot the change in polarization against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

-

-

Principle: ITC directly measures the heat released or absorbed during the binding of a ligand to a protein, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

-

Methodology:

-

Sample Preparation:

-

Dialyze purified recombinant CRBN-DDB1 and the test compound into the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

-

Load the CRBN-DDB1 solution into the sample cell of the calorimeter.

-

Load the test compound solution into the injection syringe at a 10-fold higher concentration.

-

-

Titration:

-

Perform a series of small injections of the test compound into the protein solution.

-

-

Data Analysis:

-

Integrate the heat changes after each injection and plot against the molar ratio of ligand to protein.

-

Fit the binding isotherm to a suitable model to determine the Kd, n, and ΔH.

-

-

Cellular Protein Degradation Assays

-

Principle: This is a standard immunoassay to quantify the amount of a specific protein in a cell lysate.

-

Methodology:

-

Cell Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Immunoblotting:

-

Normalize protein concentrations and denature samples in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane and incubate with a primary antibody against the POI, followed by an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Re-probe the membrane with an antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify band intensities using densitometry software.

-

Normalize the POI band intensity to the loading control.

-

Calculate the percentage of protein remaining relative to the vehicle-treated control.

-

Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

-

-

-

Principle: A highly sensitive and quantitative method for measuring protein abundance in real-time or at an endpoint. The target protein is endogenously tagged with the 11-amino-acid HiBiT peptide using CRISPR/Cas9. In the presence of a lytic reagent containing the complementary LgBiT protein and furimazine substrate, a bright luminescent signal is generated, which is proportional to the amount of HiBiT-tagged protein.

-

Methodology:

-

Cell Line Generation:

-

Use CRISPR/Cas9 to knock-in the HiBiT tag at the N- or C-terminus of the endogenous gene for the POI.

-

-

Assay Protocol:

-

Plate the HiBiT-tagged cells in a white, opaque multi-well plate.

-

Treat with a serial dilution of the PROTAC for the desired time.

-

Add the Nano-Glo® HiBiT Lytic Reagent (containing LgBiT and substrate) to the wells.

-

Incubate for 10 minutes at room temperature to allow for cell lysis and signal development.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the luminescent signal to a vehicle control.

-

Plot the normalized signal against the PROTAC concentration to determine DC50 and Dmax.

-

-

Conclusion

"Thalidomide-NH-C6-NH2 hydrochloride" represents a fundamental tool for the construction of PROTACs that leverage the CRBN E3 ligase for targeted protein degradation. While specific quantitative data for this molecule is not yet widely disseminated, the extensive knowledge of the thalidomide-CRBN interaction provides a solid foundation for its application. The experimental protocols detailed in this guide offer a comprehensive framework for the characterization of this and other novel CRBN-recruiting PROTACs. As the field of targeted protein degradation continues to evolve, a thorough understanding of these core principles and methodologies will be essential for the successful development of this transformative class of therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. xcessbio.com [xcessbio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

A Technical Guide to the Role of Thalidomide-NH-C6-NH2 in PROTAC Technology

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-based inhibition to a novel strategy of event-driven pharmacology.[1][2] Unlike inhibitors that must continuously bind to a protein's active site to exert their effect, PROTACs act catalytically to eliminate disease-causing proteins entirely.[1] This is achieved by hijacking the cell's native quality control machinery, the Ubiquitin-Proteasome System (UPS).[3][4]

A PROTAC is a heterobifunctional molecule comprising three distinct components:

-

A warhead ligand that specifically binds to a protein of interest (POI).

-

An E3 ligase ligand that recruits a component of the UPS.

By simultaneously binding the POI and an E3 ligase, the PROTAC forms a ternary complex.[4][5] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to initiate another degradation cycle.[4][6] Among the hundreds of E3 ligases, Cereblon (CRBN) and von Hippel-Lindau (VHL) are the most extensively utilized in PROTAC design due to the availability of well-validated, high-affinity small molecule ligands.[5][7][8][9]

Thalidomide and its Analogs: Potent Recruiters of the Cereblon E3 Ligase

Thalidomide and its derivatives, known as immunomodulatory imide drugs (IMiDs), are renowned ligands for Cereblon (CRBN).[7][10] CRBN functions as the substrate receptor within the Cullin-4-RING E3 ubiquitin ligase (CRL4^CRBN^) complex.[7][11] The binding of IMiDs to CRBN alters its substrate specificity, leading to the ubiquitination and degradation of neo-substrates, a mechanism responsible for their therapeutic effects in multiple myeloma.[7][10]

This inherent ability to recruit the CRL4^CRBN^ complex makes thalidomide a highly effective E3 ligase handle for PROTACs.[10][11] Thalidomide-NH-C6-NH2 hydrochloride is a key synthetic building block designed for this purpose. It consists of the core thalidomide moiety pre-functionalized with a linker terminating in a reactive group.[3][12]

-

Structure: The molecule incorporates the thalidomide pharmacophore, which ensures specific binding to CRBN. This is attached to a 6-carbon alkyl chain (C6 linker) that terminates in a primary amine (-NH2).[13]

-

Function: The thalidomide portion serves as the anchor to the E3 ligase. The terminal amine provides a versatile chemical handle for conjugation to a warhead ligand, enabling the final step in PROTAC synthesis.[4][13] The C6 linker provides sufficient length and flexibility to facilitate the formation of a stable and productive ternary complex between the target protein and CRBN.[4]

Mechanism of Action: The PROTAC Catalytic Cycle

The degradation of a target protein by a thalidomide-based PROTAC is a cyclical process that leverages the cell's own machinery.

// Nodes Start [label="1. Free PROTAC, POI,\nand E3 Ligase", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Ternary [label="2. Ternary Complex Formation\n(POI-PROTAC-CRBN)", fillcolor="#FBBC05", fontcolor="#202124"]; Ub [label="3. Ubiquitin (Ub)\nTransfer", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PolyUb [label="4. Polyubiquitinated POI", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Degradation [label="5. Proteasomal\nDegradation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Release [label="6. PROTAC is Released\nand Recycled", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Ternary [label="Binding"]; Ternary -> Ub [label="Proximity-Induced"]; Ub -> PolyUb; PolyUb -> Degradation; Degradation -> Release [label="POI Destroyed"]; Release -> Start [style=dashed, label="Re-initiates Cycle"];

caption [label="Figure 2. Catalytic cycle of PROTAC-mediated protein degradation.", shape=plaintext, fontcolor="#202124", fontsize=10]; } caption: "Figure 2. Catalytic cycle of PROTAC-mediated protein degradation."

-

Ternary Complex Formation: The PROTAC molecule first binds to both the POI and the CRBN E3 ligase, bringing them into close proximity.[14] The stability and geometry of this ternary complex are critical for efficient degradation and are heavily influenced by the linker's length and composition.[14]

-

Ubiquitination: Once the complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules to lysine residues on the surface of the POI.

-

Proteasomal Recognition: The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome.

-

Degradation: The proteasome unfolds and degrades the tagged POI into small peptides.

-

Recycling: The PROTAC molecule is released and can bind to another POI and E3 ligase, beginning the cycle anew.

Quantitative Analysis of Thalidomide-Based PROTACs

The efficacy of a PROTAC is assessed using several key quantitative metrics. The data below is representative of typical values obtained for potent thalidomide-based PROTACs targeting various proteins.

Table 1: Representative Binding Affinities

| Component | Binding Partner | Typical Kd (nM) | Assay Method |

|---|---|---|---|

| Thalidomide Analog | Cereblon (CRBN) | 100 - 2000 | Fluorescence Polarization (FP) |

| Warhead Ligand | Target Protein (e.g., Kinase) | 1 - 500 | Isothermal Titration Calorimetry (ITC) |

Note: Binding affinity does not always directly correlate with degradation potency, as the stability of the ternary complex is paramount.

Table 2: Representative Degradation Potency of Thalidomide-Based PROTACs

| PROTAC Example | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |

|---|---|---|---|---|---|

| SHP2-PROTAC-11 | SHP2 | HeLa | 6.02 | >95% | [15][16] |

| dBET1 | BRD4 | MV4;11 | 8 | >98% |

| ARV-110 (Bavdegalutamide) | Androgen Receptor | VCaP | 1 | >95% | |

-

DC50 : The concentration of PROTAC required to degrade 50% of the target protein.[6][17]

-

Dmax : The maximum percentage of protein degradation achievable.[6][17]

Key Experimental Protocols

Validating the activity of a PROTAC involves a series of standard and specialized biochemical and cell-based assays.

PROTAC Synthesis (Final Conjugation Step)

This protocol describes a typical final step where the warhead is conjugated to the thalidomide-linker moiety.

-

Dissolution: Dissolve Thalidomide-NH-C6-NH2 hydrochloride (1.1 eq) and the warhead ligand containing a carboxylic acid (1.0 eq) in a suitable solvent like dimethylformamide (DMF).

-

Coupling Reagents: Add a peptide coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (3.0 eq).

-

Reaction: Stir the reaction mixture at room temperature for 4-12 hours, monitoring progress by LC-MS.

-

Workup and Purification: Upon completion, perform an aqueous workup, extract the product with an organic solvent (e.g., ethyl acetate), and purify the final PROTAC using flash column chromatography or preparative HPLC.

Western Blot for Protein Degradation (DC50 Determination)

Western blotting is the gold-standard method for directly visualizing and quantifying the reduction in target protein levels.[6][18]

// Nodes A [label="1. Cell Seeding\n(e.g., 6-well plate)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. PROTAC Treatment\n(Dose-response, 24h)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="3. Cell Lysis\n& Protein Quantification (BCA)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. SDS-PAGE\n& Membrane Transfer", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="5. Antibody Incubation\n(Primary & Secondary)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="6. Imaging & Densitometry\n(Normalize to Loading Control)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; G [label="7. DC50 Calculation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="solid"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G;

caption [label="Figure 3. Experimental workflow for determining DC50 via Western Blot.", shape=plaintext, fontcolor="#202124", fontsize=10]; } caption: "Figure 3. Experimental workflow for determining DC50 via Western Blot."

-

Cell Culture and Treatment: Seed cells (e.g., a relevant cancer cell line) in 6-well plates and allow them to adhere overnight.[17] Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed period, typically 18-24 hours. Include a vehicle control (DMSO).[17]

-

Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[6] Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[6]

-

SDS-PAGE and Transfer: Denature protein lysates by boiling in Laemmli sample buffer.[6] Separate proteins by molecular weight using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[6]

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.[6] Incubate with a primary antibody against the target protein overnight at 4°C. Wash and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6][17] Also probe for a loading control (e.g., GAPDH or β-actin).

-

Detection and Analysis: Apply an ECL substrate and capture the chemiluminescent signal.[17] Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control.[6]

-

DC50 Calculation: Plot the percentage of remaining protein against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 value.[6]

Conclusion

Thalidomide-NH-C6-NH2 and its analogs are indispensable tools in the field of targeted protein degradation.[3][13] They provide a robust and well-characterized handle for recruiting the Cereblon E3 ligase, a critical component in many clinically and preclinically advanced PROTACs. The terminal amine on the C6 linker offers synthetic tractability, allowing for the straightforward conjugation of diverse warhead molecules. A thorough understanding of the mechanism, quantitative metrics, and experimental validation techniques associated with these building blocks is essential for the successful design and development of novel protein degraders.

References

- 1. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 8. 3-aminophthalic acid: A new cereblon ligand for targeted protein degradation by O’PROTAC - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Thalidomide 5'-amine-alkylC6-amine - Immunomart [immunomart.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. lifesensors.com [lifesensors.com]

An In-Depth Technical Guide to Thalidomide-NH-C6-NH2 Hydrochloride and its Role in the Ubiquitin-Proteasome System

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of targeted protein degradation has emerged as a transformative approach in modern drug discovery, offering the potential to address disease-causing proteins that have been historically considered "undruggable." At the forefront of this revolution are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's own protein disposal machinery to eliminate specific proteins of interest. This technical guide provides a comprehensive overview of "Thalidomide-NH-C6-NH2 hydrochloride," a key building block in the synthesis of potent and specific PROTACs.

This document will delve into the core mechanism of action, detailing how this thalidomide-based E3 ligase ligand, coupled with a C6 alkyl amine linker, engages the ubiquitin-proteasome system. We will present available quantitative data to inform on binding affinities and degradation efficiencies, provide detailed experimental protocols for the characterization of PROTACs constructed with this moiety, and visualize the critical signaling pathways and experimental workflows.

Core Concept: Hijacking the Ubiquitin-Proteasome System

The ubiquitin-proteasome system (UPS) is the primary mechanism for selective protein degradation in eukaryotic cells, playing a crucial role in maintaining cellular homeostasis. This intricate process involves two main steps: the tagging of substrate proteins with ubiquitin molecules and the subsequent degradation of the tagged protein by the proteasome. PROTACs exploit this endogenous system by acting as a molecular bridge between a target protein of interest (POI) and an E3 ubiquitin ligase.

"Thalidomide-NH-C6-NH2 hydrochloride" serves as the E3 ligase-recruiting component of a PROTAC. The thalidomide moiety specifically binds to the Cereblon (CRBN) protein, which is a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[1][2] The other end of the PROTAC, which is synthetically attached to the amine group of the C6 linker, possesses a ligand that binds to the POI. This simultaneous binding event brings the POI into close proximity with the E3 ligase, leading to the polyubiquitination of the POI. This polyubiquitin chain acts as a signal for the 26S proteasome to recognize and degrade the POI.

Figure 1: Mechanism of Action of a PROTAC utilizing Thalidomide-NH-C6-NH2.

Quantitative Data

The efficacy of a PROTAC is determined by its ability to bind to both the target protein and the E3 ligase, and subsequently induce the degradation of the target. While specific quantitative data for PROTACs utilizing the precise "Thalidomide-NH-C6-NH2 hydrochloride" linker is not extensively available in the public domain, we can infer its potential performance based on data for thalidomide and PROTACs with similar linkers.

| Parameter | Analyte | Value | Assay Method | Reference |

| Binding Affinity (Kd) | Thalidomide to CRBN | ~250 nM | Competitive Titration | [2][3] |

| Degradation (DC50) | Representative CRBN-based PROTACs | Sub-micromolar to nanomolar range | Western Blot / Quantitative Proteomics | [4][5] |

| Maximal Degradation (Dmax) | Representative CRBN-based PROTACs | Often >90% | Western Blot / Quantitative Proteomics | [4][5] |

Note: DC50 (half-maximal degradation concentration) and Dmax (maximal degradation) are dependent on the specific target protein, the warhead (target-binding ligand), cell line, and experimental conditions. The data presented for representative PROTACs are for illustrative purposes.

Experimental Protocols

Synthesis of Thalidomide-NH-C6-NH2 Hydrochloride

Figure 2: Generalized synthetic workflow for Thalidomide-NH-C6-NH2 hydrochloride.

CRBN Binding Affinity Assay (Surface Plasmon Resonance - SPR)

This protocol outlines a general procedure to determine the binding affinity of a thalidomide-based ligand to CRBN.

Materials:

-

Recombinant human CRBN-DDB1 complex

-

SPR instrument and sensor chips (e.g., CM5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP+)

-

Thalidomide-NH-C6-NH2 hydrochloride

Procedure:

-

Immobilization of CRBN-DDB1:

-

Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.

-

Inject the CRBN-DDB1 complex (diluted in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level.

-

Deactivate any remaining active esters with an injection of ethanolamine-HCl.

-

-

Binding Analysis:

-

Prepare a series of dilutions of Thalidomide-NH-C6-NH2 hydrochloride in running buffer.

-

Inject the different concentrations of the analyte over the immobilized CRBN-DDB1 surface and a reference flow cell.

-

Monitor the association and dissociation phases in real-time.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

-

Ternary Complex Formation Assay (NanoBRET™)

This live-cell assay measures the formation of the ternary complex (POI-PROTAC-CRBN).

Materials:

-

HEK293T cells

-

Expression vectors for NanoLuc®-POI and HaloTag®-CRBN

-

Transfection reagent

-

NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand

-

PROTAC synthesized with Thalidomide-NH-C6-NH2 hydrochloride

Procedure:

-

Cell Seeding and Transfection:

-

Seed HEK293T cells in a white, 96-well plate.

-

Co-transfect the cells with the NanoLuc®-POI and HaloTag®-CRBN expression vectors.

-

-

Compound Treatment:

-

Prepare serial dilutions of the PROTAC.

-

Add the PROTAC dilutions to the transfected cells.

-

-

Assay Measurement:

-

Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.

-

Add the NanoBRET™ Nano-Glo® Substrate.

-

Measure the donor (NanoLuc®) and acceptor (HaloTag®) emission signals using a luminometer equipped with the appropriate filters.

-

-

Data Analysis:

-

Calculate the NanoBRET™ ratio (acceptor emission / donor emission).

-

Plot the NanoBRET™ ratio against the PROTAC concentration to determine the concentration required for half-maximal ternary complex formation (TC50).

-

Figure 3: Experimental workflow for the NanoBRET™ ternary complex formation assay.

Protein Degradation Assay (Western Blot)

This protocol is a standard method to quantify the degradation of the POI.

Materials:

-

Cell line expressing the POI

-

PROTAC synthesized with Thalidomide-NH-C6-NH2 hydrochloride

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and equipment

-

PVDF or nitrocellulose membrane

-

Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis:

-

Plate cells and treat with a dose-response of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Lyse the cells and quantify the protein concentration.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

-

Immunoblotting:

-

Block the membrane and incubate with the primary antibody against the POI.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the chemiluminescent signal.

-

Quantify the band intensities and normalize the POI signal to the loading control.

-

Plot the normalized POI levels against the PROTAC concentration to determine the DC50 and Dmax.

-

Conclusion

"Thalidomide-NH-C6-NH2 hydrochloride" represents a valuable and versatile chemical tool for the development of PROTACs that recruit the E3 ligase Cereblon. Its straightforward design, incorporating the well-characterized thalidomide warhead with a flexible C6 alkyl amine linker, provides a solid foundation for the construction of potent and selective protein degraders. While specific quantitative data for PROTACs utilizing this exact linker is still emerging, the established principles of PROTAC design and the wealth of data on similar thalidomide-based degraders strongly support its utility. The experimental protocols provided in this guide offer a robust framework for researchers to synthesize, characterize, and validate the activity of novel PROTACs, thereby accelerating the discovery of new therapeutics for a wide range of diseases. As the field of targeted protein degradation continues to expand, the systematic application of these methodologies will be crucial for unlocking the full potential of this exciting therapeutic modality.

References

- 1. benchchem.com [benchchem.com]

- 2. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. acgpubs.org [acgpubs.org]

- 7. US20070004920A1 - Processes for the preparation of 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione compounds - Google Patents [patents.google.com]

In-Depth Technical Guide to Thalidomide-NH-C6-NH2 Hydrochloride: A Core Component in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the basic properties, synthesis, and application of Thalidomide-NH-C6-NH2 hydrochloride, a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Properties

Thalidomide-NH-C6-NH2 hydrochloride is a synthetic E3 ligase ligand-linker conjugate. It incorporates the thalidomide moiety, which serves as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, connected to a C6 amino linker.[1][2][3][4] This bifunctional molecule is a key component in the construction of PROTACs, which are designed to selectively target and degrade specific proteins of interest within the cell.[1][3]

Physicochemical Properties

A summary of the key physicochemical properties of Thalidomide-NH-C6-NH2 hydrochloride is presented in the table below.

| Property | Value | Reference |

| CAS Number | 2375194-37-7 | [1][5] |

| Molecular Formula | C₁₉H₂₅ClN₄O₄ | [6][7] |

| Molecular Weight | 408.88 g/mol | [6][7][8] |

| Appearance | Solid | [5] |

| Purity | Typically >98% (by HPLC) | [9] |

| Solubility | DMSO: 125 mg/mL (305.71 mM) | [2] |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 2 years. | [6] |

Chemical Structure

The chemical structure of Thalidomide-NH-C6-NH2 hydrochloride consists of the core thalidomide structure linked via an amino group to a six-carbon alkyl chain, terminating in a primary amine. The hydrochloride salt form enhances its solubility and stability.

Role in PROTAC Technology

PROTACs are heterobifunctional molecules that consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1][10] Thalidomide-NH-C6-NH2 hydrochloride provides the E3 ligase recruiting element and a linker attachment point for the synthesis of PROTACs.

Mechanism of Action

The thalidomide component of the molecule binds to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[3][11] This recruitment brings the entire PROTAC-POI complex into proximity with the E3 ligase machinery. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[6][12]

Signaling Pathway: PROTAC-Mediated Protein Degradation

The following diagram illustrates the general mechanism of action for a PROTAC utilizing a thalidomide-based E3 ligase ligand.

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

The following sections provide representative experimental protocols for the synthesis and analysis of Thalidomide-NH-C6-NH2 hydrochloride and its integration into PROTACs. These are generalized methods and may require optimization for specific applications.

Synthesis of Thalidomide-NH-C6-NH2 Hydrochloride

A common synthetic route involves the nucleophilic aromatic substitution (SNA) reaction of a protected aminohexylamine with a fluorinated thalidomide derivative, followed by deprotection.

Materials:

-

4-Fluorothalidomide

-

N-Boc-1,6-diaminohexane

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethyl sulfoxide (DMSO)

-

Hydrochloric acid (HCl) in 1,4-dioxane

-

Dichloromethane (DCM)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-fluorothalidomide (1.0 eq) and N-Boc-1,6-diaminohexane (1.2 eq) in DMSO, add DIPEA (2.0 eq).

-

Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the Boc-protected intermediate.

-

Dissolve the purified intermediate in dichloromethane and add a solution of HCl in 1,4-dioxane (excess).

-

Stir the mixture at room temperature for 2-4 hours.

-

Remove the solvent under reduced pressure to yield Thalidomide-NH-C6-NH2 hydrochloride as a solid.

Experimental Workflow: Synthesis

Caption: Workflow for the synthesis of Thalidomide-NH-C6-NH2 hydrochloride.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Expected Outcome: A major peak corresponding to the product with purity typically exceeding 98%.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation:

-

LC Conditions: As described for HPLC.

-

MS Detector: Electrospray ionization (ESI) in positive ion mode.

-

Expected m/z: [M+H]⁺ corresponding to the molecular weight of the free base (373.20 g/mol ).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

-

Spectra: ¹H NMR and ¹³C NMR.

-

Expected Signals: Characteristic peaks corresponding to the aromatic protons of the phthalimide ring, the glutarimide ring protons, and the aliphatic protons of the C6 linker.

Application in PROTAC Assembly

Thalidomide-NH-C6-NH2 hydrochloride serves as a ready-to-use building block for the final step in PROTAC synthesis, which typically involves coupling its terminal amine to an activated carboxylic acid on the target protein ligand-linker intermediate.

Experimental Protocol: PROTAC Assembly

Materials:

-

Thalidomide-NH-C6-NH2 hydrochloride

-

Target protein ligand with a carboxylic acid functionalized linker

-

Peptide coupling reagent (e.g., HATU, HOBt)

-

Base (e.g., DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve the target protein ligand-linker (1.0 eq) in anhydrous DMF.

-

Add the coupling reagents HATU (1.1 eq) and HOBt (1.1 eq), and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add a solution of Thalidomide-NH-C6-NH2 hydrochloride (1.2 eq) and additional DIPEA (1.2 eq) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

-

Upon completion, purify the reaction mixture by preparative HPLC to obtain the final PROTAC.

Logical Relationship: PROTAC Assembly

Caption: Logical flow of the final PROTAC assembly step.

Conclusion

Thalidomide-NH-C6-NH2 hydrochloride is a fundamental tool for researchers engaged in the design and synthesis of PROTACs for targeted protein degradation. Its well-defined structure and reactivity provide a reliable anchor for recruiting the Cereblon E3 ligase, enabling the development of novel therapeutics for a wide range of diseases. The experimental protocols and data presented in this guide offer a solid foundation for the successful application of this key molecule in drug discovery and chemical biology.

References

- 1. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]

- 4. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Figure 1, [The ubiquitin-proteasome pathway. The components...]. - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Thalidomide-NH-C6-NH2 hydrochloride [chembk.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC). | Semantic Scholar [semanticscholar.org]

The Advent of Chemical Knockdown: A Technical Guide to Thalidomide-Based PROTACs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The principle of targeted protein degradation has emerged as a transformative paradigm in drug discovery, offering the potential to address disease targets previously considered "undruggable." At the forefront of this revolution are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to selectively eliminate proteins of interest.[1] This guide provides an in-depth technical exploration of a cornerstone of PROTAC technology: the discovery and development of PROTACs based on thalidomide and its derivatives. From its dark past to its redemption as a powerful molecular tool, the story of thalidomide is central to the evolution of this exciting therapeutic modality.

The journey of thalidomide began in the 1950s as a sedative, but its tragic teratogenic effects led to its withdrawal from the market.[1] Decades later, it was repurposed for treating leprosy and multiple myeloma.[1] The pivotal breakthrough in understanding its mechanism of action came with the identification of Cereblon (CRBN) as its direct cellular target.[1][2] CRBN is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[1][2] Thalidomide and its analogs, such as lenalidomide and pomalidomide, act as "molecular glues," inducing a conformational change in CRBN that leads to the recruitment and subsequent ubiquitination and proteasomal degradation of specific "neo-substrates" like the transcription factors IKZF1 and IKZF3.[1][3][]

PROTACs are comprised of two distinct ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][5] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin to the POI, marking it for degradation by the proteasome.[1][6] The use of thalidomide and its derivatives as the E3 ligase-recruiting moiety has become a mainstay in PROTAC design, largely due to their favorable drug-like properties, including smaller size and better cell permeability compared to other E3 ligase ligands.[1][] This guide will delve into the core technical aspects of thalidomide-based PROTACs, from their rational design and synthesis to their comprehensive biological evaluation.[1]

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The mechanism of action of thalidomide-based PROTACs is intrinsically linked to the function of the CRL4^CRBN^ E3 ubiquitin ligase complex.[1] Understanding this pathway is fundamental to appreciating how these degraders function. The complex is a key component of the ubiquitin-proteasome system (UPS), the cell's primary machinery for protein degradation.[1][7]

The CRL4^CRBN^ complex consists of four main components: Cullin 4A (CUL4A), DNA damage-binding protein 1 (DDB1), RING-box protein 1 (ROC1), and the substrate receptor Cereblon (CRBN).[1][] ROC1 contains a RING finger domain that recruits the ubiquitin-charged E2 conjugating enzyme.[1] CRBN is responsible for recognizing and binding to specific substrates destined for degradation.[1] A thalidomide-based PROTAC forms a ternary complex by simultaneously binding to the POI and CRBN.[1][6] This induced proximity facilitates the transfer of ubiquitin from the E2 enzyme to lysine residues on the surface of the POI.[6] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to engage in further catalytic cycles of degradation.[1][6]

Quantitative Data for Selected Thalidomide-Based PROTACs

The efficacy of a PROTAC is determined by a combination of factors, including its binding affinity to both the target protein and the E3 ligase, the stability of the ternary complex, and the efficiency of the subsequent ubiquitination and degradation.[1] The following tables summarize key quantitative data for a selection of thalidomide-based PROTACs targeting various proteins. DC50 is the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax is the maximum percentage of protein degradation achieved.[1]

| Target Protein | PROTAC | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| BRD4 | dBET1 | MV4;11 | 8 | >95 | [8] |

| BRD4 | ARV-825 | RS4;11 | 1 | >95 | [8] |

| BCR-ABL | Dasa-Arg-PEG1 | K562 | 0.85 | 98.8 | [1] |

| SHP2 | ZB-S-29 | HeLa | 6.02 | >90 | [1][9] |

| BTK | PTD10 | MOLM-14 | 0.5 | >90 | [1] |

| BRD4 | dBET6 | MM.1S | < 1 | >90 | [1] |

| IDO1 | HY-131911 | HeLa | 2.84 µM | Not Specified | [6] |

| Degrader | Target | E3 Ligase Recruited | Cell Line | DC50 (Degradation) | IC50 (Proliferation) | Therapeutic Index (IC50/DC50) | Reference |

| ARV-110 | Androgen Receptor | CRBN | VCaP | 1 nM | 10 nM | 10 | [10] |

| ARV-471 | Estrogen Receptor | CRBN | MCF7 | 0.2 nM | 2 nM | 10 | [10] |

Experimental Protocols

The development and characterization of thalidomide-based PROTACs involve a series of well-defined experimental procedures.[1] This section provides detailed methodologies for key experiments.

Protocol 1: Synthesis of a Pomalidomide-Based PROTAC Targeting BRD4 (dBET1 analogue)

This protocol describes a representative synthesis of a pomalidomide-based PROTAC targeting the bromodomain-containing protein 4 (BRD4), adapted from published procedures.[1]

Step 1: Synthesis of Pomalidomide-Linker Intermediate

-

Materials: 4-Fluorothalidomide, tert-butyl piperazine-1-carboxylate, Diisopropylethylamine (DIPEA), Dimethyl sulfoxide (DMSO).[1]

-

Procedure:

-

To a solution of 4-fluorothalidomide (1.0 eq) in DMSO, add tert-butyl piperazine-1-carboxylate (1.1 eq) and DIPEA (2.0 eq).[1]

-

Stir the reaction mixture at 80°C for 16 hours.[1]

-

Monitor the reaction progress by LC-MS.[1]

-

Upon completion, purify the crude product by column chromatography to yield the pomalidomide-linker intermediate.[1]

-

Step 2: Synthesis of JQ1-Linker Intermediate

-

Materials: JQ1, appropriate linker with a terminal carboxylic acid, HATU, DIPEA, DMF.[1]

-

Procedure:

-

To a solution of JQ1 (1.0 eq) and the linker (1.1 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).[1]

-

Stir the reaction at room temperature overnight.[1]

-

Monitor the reaction by LC-MS.[1]

-

Upon completion, purify the crude product by column chromatography on silica gel to yield the JQ1-linker intermediate.[1]

-

Step 3: Final PROTAC Synthesis

-

Materials: Pomalidomide-piperazine-linker intermediate (from Step 1), JQ1-linker intermediate (from Step 2), HATU, DIPEA, DMF.[1]

-

Procedure:

-

To a solution of the JQ1-linker intermediate (1.0 eq) and the pomalidomide-piperazine-linker intermediate (1.1 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).[1]

-

Stir the reaction at room temperature overnight.[1]

-

Monitor the reaction by LC-MS.[1]

-

Upon completion, purify the reaction mixture directly by preparative High-Performance Liquid Chromatography (HPLC) to obtain the final PROTAC.[1]

-

Protocol 2: Western Blot for Protein Degradation

This protocol is to quantify the degradation of the target protein after treatment with the PROTAC.[8]

-

Materials:

-

Cell line of interest

-

PROTAC of interest

-

Complete growth medium

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (target protein and loading control, e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

-

-

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC or DMSO for the desired time (e.g., 24 hours).

-

Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and separate by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash and detect the signal using ECL substrate and an imaging system.

-

-

Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration to determine DC50 and Dmax.[11]

-

Protocol 3: Ternary Complex Formation Assay (AlphaLISA)

This assay is designed to quantify the formation of the ternary complex consisting of the target protein, the PROTAC, and the CRBN E3 ligase.[7]

-

Materials:

-

Recombinant tagged target protein (e.g., His-tagged)

-

Recombinant tagged CRBN-DDB1 complex (e.g., GST-tagged)

-

PROTAC of interest

-

AlphaLISA anti-tag acceptor beads (e.g., anti-His)

-

AlphaLISA anti-tag donor beads (e.g., anti-GST)

-

Assay buffer

-

Microplate reader capable of AlphaLISA detection

-

-

Procedure:

-

PROTAC Titration: Add a serial dilution of the PROTAC to the wells of a microplate.[8]

-

Protein Addition: Add a fixed concentration of the tagged target protein and the tagged CRBN-DDB1 complex to the wells.

-

Incubation: Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.[8]

-

Bead Addition: Add the acceptor and donor beads to the wells.

-

Final Incubation: Incubate the plate in the dark.

-

Detection: Read the plate on an AlphaLISA-capable microplate reader. The signal generated is proportional to the amount of ternary complex formed.[6]

-

Evolution of Thalidomide-Based CRBN Ligands

The discovery of thalidomide's interaction with CRBN has been a watershed moment in chemical biology and drug discovery.[1] It not only unraveled the decades-old mystery of its biological activities but also provided a powerful tool for the rational design of a new class of therapeutics. Thalidomide-based PROTACs have demonstrated remarkable efficacy in preclinical and clinical studies, validating the concept of targeted protein degradation as a viable and potent therapeutic strategy.[1][12] The development of thalidomide analogs like lenalidomide and pomalidomide, which exhibit enhanced binding to CRBN, has further refined the design of PROTACs.[][13] Pomalidomide, in particular, often shows stronger binding affinity for CRBN, which can lead to more efficient ternary complex formation and subsequent protein degradation.[13]

Conclusion

Thalidomide-based PROTACs represent a powerful and versatile platform for targeted protein degradation. By co-opting the cellular ubiquitin-proteasome system, these molecules can achieve the catalytic and selective removal of disease-relevant proteins, including those previously considered undruggable. The continued exploration of new CRBN ligands, optimization of linker chemistry, and a deeper understanding of the biology of ternary complex formation will undoubtedly fuel the development of the next generation of protein-degrading therapeutics. This guide has provided a comprehensive overview of the core technical aspects of thalidomide-based PROTACs, from their mechanism of action to their synthesis and biological evaluation, to empower researchers in this exciting and rapidly advancing field.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

"Thalidomide-NH-C6-NH2 hydrochloride" structure and chemical formula

For Researchers, Scientists, and Drug Development Professionals

Introduction